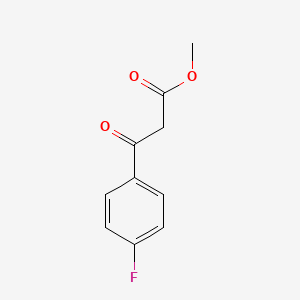

Methyl 4-fluorobenzoylacetate

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

These unique characteristics have led to the widespread use of fluorinated compounds across various industries. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. nih.gov The inclusion of fluorine can enhance the pharmacokinetic properties of a drug, such as its metabolic stability, bioavailability, and binding affinity to its target. ontosight.ainih.gov Well-known examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the anticancer drug 5-fluorouracil. wikipedia.orgalfa-chemistry.com In materials science, fluorinated compounds are essential for producing polymers with low coefficients of friction, such as those used in specialty lubricants and non-stick coatings. tcichemicals.comwikipedia.orgalfa-chemistry.com They are also used in liquid crystal displays and as membranes in fuel cells. wikipedia.orgalfa-chemistry.com

Methyl 4-fluorobenzoylacetate as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry, the term "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for developing new drugs. nih.govufrj.br this compound is considered such a scaffold because it serves as a versatile and valuable building block in organic synthesis. ontosight.aichemimpex.com

Its structure, which contains a fluorinated aromatic ring, provides enhanced reactivity and selectivity in chemical reactions. chemimpex.com This makes it a highly useful intermediate for creating a wide array of more complex, biologically active fluorinated molecules. ontosight.aichemimpex.com Researchers utilize this compound in the development of new pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of next-generation agrochemicals like pesticides and herbicides. chemimpex.com For example, it has been used in the synthesis of substituted coumarin (B35378) derivatives, which have been investigated as potential 5-lipoxygenase inhibitors. sigmaaldrich.com The compound's adaptability makes it a cornerstone for innovation in medicinal chemistry and materials science. ontosight.aichemimpex.com

Properties of this compound

The physical and chemical properties of this compound are well-documented.

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Clear Liquid | sigmaaldrich.comvwr.com |

| Molecular Formula | C₁₀H₉FO₃ | sigmaaldrich.comvwr.comscbt.comuni.lu |

| Molecular Weight | 196.18 g/mol | sigmaaldrich.comscbt.com |

| Density | 1.228 g/mL at 25 °C | sigmaaldrich.com |

| 1.24 g/mL at 20 °C | vwr.com | |

| Boiling Point | 91 °C | vwr.com |

| Flash Point | 110 °C (230 °F) | sigmaaldrich.comvwr.com |

| Refractive Index | n20/D 1.521 | sigmaaldrich.com |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 63131-29-3 | sigmaaldrich.comvwr.comscbt.com |

| SMILES | COC(=O)CC(=O)c1ccc(F)cc1 | sigmaaldrich.com |

| InChI | 1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | sigmaaldrich.com |

| InChIKey | HGLVYXXPRSNKQN-UHFFFAOYSA-N | sigmaaldrich.com |

Compound Nomenclature

Structure

3D Structure

属性

IUPAC Name |

methyl 3-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLVYXXPRSNKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212477 | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63131-29-3 | |

| Record name | Methyl 4-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63131-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063131293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Fluorobenzoylacetate

Strategic Routes for Beta-Keto Ester Formation

The formation of the β-keto ester functional group is a cornerstone of organic synthesis. For methyl 4-fluorobenzoylacetate, this can be achieved through several strategic routes, primarily involving condensation reactions or regioselective fluorination.

Condensation Reactions with Specific Reactant Systems

Condensation reactions are a primary method for constructing the carbon skeleton of this compound. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is particularly relevant. geeksforgeeks.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. geeksforgeeks.org

A common approach for synthesizing this compound involves a crossed Claisen condensation. ontosight.ailibretexts.org This reaction typically utilizes methyl acetate (B1210297) and a derivative of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. ontosight.ai The use of a strong base is necessary to deprotonate the α-hydrogen of the ester, creating an enolate ion which then acts as a nucleophile. geeksforgeeks.org To prevent self-condensation of the ester with α-hydrogens, the other ester reactant should ideally lack α-hydrogens. libretexts.org

Another relevant condensation reaction is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters from diesters. wikipedia.orglibretexts.org While not directly applicable to the synthesis of the acyclic this compound, the principles of enolate formation and nucleophilic acyl substitution are shared with the Claisen condensation. organic-chemistry.orgorgoreview.com

A specific example of a reactant system for a related compound, methyl 2-fluorobenzoylacetate, involves treating methyl acetoacetate (B1235776) with magnesium chloride, triethylamine, and n-butyllithium in dichloromethane (B109758), followed by the addition of 2-fluorobenzoyl chloride. nih.gov This highlights the use of specific reagents to facilitate the condensation.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reaction Type |

| Methyl acetate | 4-Fluorobenzoyl chloride | Strong base | This compound | Crossed Claisen Condensation ontosight.ai |

| Methyl acetoacetate | 2-Fluorobenzoyl chloride | MgCl₂, Et₃N, n-BuLi | Methyl 2-fluorobenzoylacetate | Acylation/Condensation nih.gov |

Regioselective Fluorination Approaches

An alternative strategy for synthesizing this compound is the regioselective fluorination of a precursor molecule, methyl benzoylacetate. ontosight.ai This approach introduces the fluorine atom at a specific position on the aromatic ring. Achieving high regioselectivity is crucial to ensure the desired product is formed. numberanalytics.com

Various fluorinating agents and methods can be employed. The choice of reagent and reaction conditions determines the position of fluorination. For instance, electrophilic fluorinating agents like Selectfluor can be used. nih.gov The regioselectivity can be influenced by directing groups or the inherent electronic properties of the substrate. numberanalytics.com

Electrochemical methods also offer a pathway for regioselective fluorination. Anodic fluorination of related sulfur-containing compounds has been shown to be regioselective, with the position of fluorination influenced by electron-withdrawing groups. beilstein-journals.org While direct fluorination of the benzene (B151609) ring of methyl benzoylacetate is the target, studies on related systems provide insights into controlling regioselectivity. For example, the fluorination of 1,3-dicarbonyl compounds, a class that includes β-keto esters, has been achieved with high yields using aqueous hydrofluoric acid and iodosylbenzene. researchgate.net

| Substrate | Fluorinating Agent/Method | Key Features |

| Methyl benzoylacetate | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Regioselectivity influenced by substrate electronics and directing groups. numberanalytics.com |

| 1,3-Dicarbonyl Compounds | Aqueous HF and PhIO | High yield fluorination of the dicarbonyl backbone. researchgate.net |

| S-alkyl benzothioate derivatives | Anodic fluorination in Et₄NF·4HF/CH₂Cl₂ | Regioselective α-fluorination to the sulfur atom. beilstein-journals.org |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing the yield and, where applicable, the stereoselectivity of the synthesis of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

In condensation reactions, the use of a full equivalent of a strong base is often required to drive the reaction to completion, as the resulting β-keto ester is more acidic than the starting ester and will be deprotonated. libretexts.org The choice of base and solvent can significantly impact the reaction outcome. For instance, in the synthesis of related β-keto esters, solvents like dichloromethane and acetonitrile (B52724) have been investigated, with trifluoroacetic acid in dichloromethane proving to be efficient in some cases. arkat-usa.org

For fluorination reactions, the reaction time can be significantly reduced through methods like microwave irradiation. nih.gov In the case of asymmetric synthesis, where a chiral product is desired, the use of chiral catalysts is essential. For example, copper-catalyzed asymmetric fluorination of cyclic β-keto esters has been achieved with high enantioselectivity in a continuous-flow microreactor. nih.gov While this compound is not chiral, these methods are relevant for the synthesis of chiral derivatives.

Enzymatic methods also offer a route to high stereoselectivity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the chemo- and stereoselective transesterification of β-keto esters under mild, solvent-free conditions, yielding products in high yields (>90%). google.comnih.gov

| Reaction Type | Parameter Optimized | Conditions/Reagents | Outcome |

| Condensation | Solvent and Acid | Dichloromethane with Trifluoroacetic Acid | 92% yield for dimethyl 2-benzoylpentanedioate arkat-usa.org |

| Fluorination | Reaction Time/Method | Microwave irradiation at 120 °C | Significant reduction in reaction time nih.gov |

| Asymmetric Fluorination | Catalyst and Reactor | Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ in a microreactor | Up to 99% yield and 99% enantiomeric excess nih.gov |

| Transesterification | Catalyst | Candida antarctica lipase B (CALB) | >90% yield, high chemo- and stereoselectivity google.com |

Development of Green Chemistry Protocols for Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound and related β-keto esters, several green approaches are being explored.

One area of focus is the use of greener solvents and catalysts. Boric acid, an environmentally benign catalyst, has been successfully used for the transesterification of ethyl acetoacetate with various alcohols, achieving high yields. rsc.org Another approach involves using water as a solvent. An Oxone/aluminum trichloride (B1173362) system in an aqueous medium has been used for the oxidative cleavage of β-keto esters, highlighting a move away from hazardous organic solvents. organic-chemistry.org

Electrochemical methods are also considered green as they use electrons as a "reagent," reducing the need for stoichiometric chemical oxidants. rsc.org The anodic fluorination mentioned earlier is an example of this. beilstein-journals.org Furthermore, the use of biocatalysts, such as lipases and ketoreductases, aligns with green chemistry principles as these reactions are often performed under mild conditions and can be highly selective. google.commdpi.com A protocol using a water extract of banana ash and dimethylsulfoxide has been developed for the synthesis of α-diazo-β-hydroxyesters, which can then be converted to β-keto esters. researchgate.net

| Green Chemistry Approach | Method/Reagents | Key Advantages |

| Benign Catalyst | Boric acid for transesterification | Environmentally friendly catalyst rsc.org |

| Aqueous Medium | Oxone/aluminum trichloride system | Avoids hazardous organic solvents organic-chemistry.org |

| Electrochemistry | Anodic fluorination | Reduces need for chemical oxidants beilstein-journals.orgrsc.org |

| Biocatalysis | Lipase-catalyzed transesterification | Mild, solvent-free conditions, high selectivity google.com |

| Natural Base/Solvent System | Water extract of banana ash and DMSO | Reusable solvent system, environmentally friendly researchgate.net |

Mechanistic Investigations of Reactions Involving Methyl 4 Fluorobenzoylacetate

Detailed Studies of Reaction Pathways

The reaction pathways of methyl 4-fluorobenzoylacetate are diverse, leading to the formation of various heterocyclic compounds and other valuable molecules. One notable pathway involves its use in the synthesis of pyrazole (B372694) derivatives. For instance, it can be a precursor in the multi-step synthesis of novel pyrazole compounds with potential biological activities. mdpi.comorientjchem.orgnih.govmdpi.comrasayanjournal.co.in

Another significant reaction pathway is its involvement in the synthesis of quinazolinones. A metal- and oxidant-free method has been developed for the cyclocondensation of β-ketoesters like this compound with o-aminobenzamides, which proceeds through a selective C-C bond cleavage. acs.org

Furthermore, this compound serves as a starting material for the synthesis of 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives, which have been evaluated for their potential as epidermal growth factor receptor tyrosine kinase inhibitors. nih.gov The synthesis involves amination and Suzuki-Miyaura cross-coupling reactions. nih.gov

In a different transformation, this compound reacts with sodium nitrite (B80452) in acetic acid to form 3-(4-fluoro-phenyl)-2-hydroxyimino-3-oxo-propionic acid methyl ester. google.comgoogle.com This intermediate is a key component in the synthesis of more complex heterocyclic structures. google.comgoogle.com

The compound is also utilized in the synthesis of coumarin (B35378) derivatives. biosynth.com Specifically, it can be used to produce substituted coumarins that are potential 5-lipoxygenase inhibitors. sigmaaldrich.com

Analysis of Intermediate Species and Transition States

The reactions of this compound proceed through various intermediate species and transition states, the nature of which dictates the final product. In the synthesis of pyrazole derivatives, the initial reaction often involves the formation of a hydrazone intermediate. rasayanjournal.co.in For example, condensation with hydrazine (B178648) monohydrate can lead to the formation of pyrazole rings. mdpi.com

During the synthesis of quinazolinones from β-ketoesters, computational studies have provided insights into the reaction mechanism, suggesting the involvement of specific transition states in the acid-promoted cyclocondensation. acs.org

In enzymatic reactions, such as the asymmetric reduction of β-keto esters catalyzed by dehydrogenases, the transition state involves the formation of a complex between the enzyme, the substrate (this compound), and a cofactor like NADH. nih.gov Molecular docking studies help to visualize the interaction of the substrate within the enzyme's active site, revealing the distances between the hydride donor and the carbonyl carbon of the substrate in the transition state. nih.gov

The reaction of this compound with sodium nitrite proceeds through an intermediate oxime, 3-(4-fluoro-phenyl)-2-hydroxyimino-3-oxo-propionic acid methyl ester. google.comgoogle.com This stable intermediate can be isolated and used in subsequent synthetic steps. google.comgoogle.com

Role of Enolization and Tautomeric Equilibria in Reactivity

This compound exists in a tautomeric equilibrium between its keto and enol forms. smolecule.com This equilibrium is a critical factor influencing its reactivity. The enol form is often the more reactive species in various condensation reactions.

The enol form is particularly important in reactions where it acts as a nucleophile. For example, in the synthesis of pyrazoles, the enol form can react with hydrazine derivatives. The study of tautomeric equilibria in related systems, such as Schiff bases, has been conducted using experimental techniques like XRD, UV-vis, and NMR, as well as theoretical methods, to quantify the ratio of different tautomeric forms in various solvents. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing synthetic processes. In enzymatic reductions, for instance, the reaction progress can be analyzed to determine kinetic parameters. nih.gov Studies have shown a correlation between the electronic properties of substituents on the aromatic ring and the reaction kinetics and thermodynamics. nih.gov

For example, in the reduction of a series of aromatic ketones and β-keto esters, a strong linear correlation was observed between the change in Gibbs free energy of alkoxy anion formation and the logarithm of the equilibrium constant (log K), as well as between Hammett's constants and log K. nih.gov This indicates that both kinetic and thermodynamic factors influence the observed reaction progress. nih.gov

High-throughput experimentation (HTE) has become a valuable tool for rapidly screening reaction conditions to optimize for kinetic and thermodynamic favorability. acs.org For heterogeneous reactions, mass-transfer-limited kinetics are often a key consideration, and efficient mixing is crucial for successful outcomes. acs.org

Applications of Methyl 4 Fluorobenzoylacetate in Complex Chemical Synthesis

Synthesis of Diverse Pharmaceutical Precursors and Analogs

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. ontosight.ai Methyl 4-fluorobenzoylacetate provides a readily available source of the 4-fluorobenzoyl group, a common motif in many biologically active compounds.

This compound is a key precursor in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.

Coumarins: Fluorinated 4-phenylcoumarins, which are classified as neoflavones, can be synthesized using this compound. The typical method involves the Pechmann reaction, a condensation reaction between a phenol (B47542) (like resorcinol (B1680541) or phloroglucinol) and the β-ketoester in the presence of an acid catalyst. ukzn.ac.za These coumarin (B35378) derivatives are of high interest due to their wide range of biological activities. ukzn.ac.za

Furazans: The compound is explicitly used in the synthesis of 3-amino-4-(4-fluorophenyl)furazan. Furazans (1,2,5-oxadiazoles) are another class of heterocyclic compounds investigated for their potential therapeutic properties.

The following table summarizes the synthesis of these heterocyclic systems from this compound.

Table 1: Synthesis of Heterocyclic Systems| Target Heterocycle | Synthetic Method | Reactant with this compound | Resulting Substructure |

|---|---|---|---|

| 4-(4-Fluorophenyl)coumarin | Pechmann Condensation | Phenols (e.g., Resorcinol) | 4-(4-Fluorophenyl)-2H-chromen-2-one |

| 3-Amino-4-(4-fluorophenyl)furazan | Multi-step Cyclization | Not specified | 4-(4-Fluorophenyl)furazan |

While direct synthesis pathways starting from this compound are proprietary or less documented in public literature, the 4-fluorophenyl moiety it provides is a critical component of numerous potent kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key target for treating inflammatory diseases. nih.gov Research has shown that the presence of a 4-fluorophenyl group is crucial for the binding affinity of inhibitors to the ATP pocket of the p38α kinase. mdpi.com For example, stilbene-based and oxadiazolidinone-based inhibitors often feature a vicinal 4-fluorophenyl/4-pyridine motif for optimal activity. mdpi.com Therefore, this compound represents a fundamental starting material for creating the core structure of these advanced p38 MAP kinase inhibitors. nih.govmdpi.comnih.gov

The utility of this compound extends to the synthesis of compounds with specific, targeted therapeutic activities.

Anti-inflammatory Agents: Coumarins synthesized from fluorinated precursors like this compound are known to possess a variety of biological activities, including anti-inflammatory properties. ukzn.ac.zabiosynth.com This activity is often attributed to the inhibition of cyclooxygenase enzymes. biosynth.com

Analgesic Agents: Related fluorophenyl-containing compounds, such as 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides, have been investigated for their analgesic activity in managing chronic pain. chemchart.com

Antiviral Agents: Patent literature details the use of this compound in the multi-step synthesis of complex benzofuran (B130515) derivatives. google.comgoogle.com These compounds were specifically designed as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrating the role of this building block in creating potent antiviral drugs. google.comgoogle.com

The fluorine atom in this compound makes it an attractive precursor for developing radiolabeled imaging agents, particularly for Positron Emission Tomography (PET). PET imaging often relies on tracers labeled with the positron-emitting isotope Fluorine-18 (¹⁸F). The synthesis of these tracers requires a non-radioactive precursor molecule that can be efficiently fluorinated in the final step. The versatility of this compound allows it to be incorporated into larger molecules targeting specific biological markers, making it a valuable building block for the development of novel ¹⁸F-based PET imaging probes. ontosight.ai

Contributions to Agrochemical Development

The introduction of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. ccspublishing.org.cntcichemicals.com Organofluorine compounds constitute a significant portion of modern fungicides, herbicides, and insecticides. nih.govnumberanalytics.com this compound serves as a fluorinated building block for the synthesis of new agrochemically active ingredients. ontosight.aialfa-chemistry.com Coumarin derivatives, which can be synthesized from this precursor, are also known to have applications as insecticides. ukzn.ac.za The use of fluorinated building blocks allows for the systematic modification of lead compounds to optimize their pesticidal activity and environmental profile. ccspublishing.org.cn

Utility in the Creation of Specialty Materials

The applications of this compound extend beyond the life sciences into the field of materials science. ontosight.ai Its primary contribution in this area is as a precursor to fluorescent dyes. Coumarin derivatives, readily synthesized from this compound via the Pechmann reaction, are a well-known class of fluorescent compounds. ukzn.ac.za These materials are utilized for their unique photophysical properties in various applications.

Table 2: Applications in Specialty Materials

| Material Type | Precursor | Key Property | Application |

|---|---|---|---|

| Fluorescent Dyes | 4-(4-Fluorophenyl)coumarin | Fluorescence | Laser Dyes, Organic Scintillators |

| Optical Brighteners | Coumarin Derivatives | UV-absorption, Blue Light Emission | Textiles, Polymers |

Spectroscopic and Crystallographic Characterization of Methyl 4 Fluorobenzoylacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering precise information about the atomic arrangement and electronic structure. For Methyl 4-fluorobenzoylacetate, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the active methylene (B1212753) protons, and the methyl ester protons. The aromatic region typically shows two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom are coupled to the fluorine, and the protons meta to the fluorine are coupled to the ortho protons. The active methylene protons appear as a singlet, and the methyl ester protons also present as a singlet, typically in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 - 8.1 | Doublet of doublets | ~8.8, 5.5 |

| Aromatic (ortho to F) | ~7.1 - 7.3 | Triplet (or doublet of doublets) | ~8.8 |

| Methylene (-CH₂-) | ~4.0 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~192 |

| Ester Carbonyl (COO) | ~167 |

| Aromatic (C-F) | ~165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-C=O) | ~132 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, ortho to F) | ~116 (d, ²JCF ≈ 22 Hz) |

| Methylene (-CH₂-) | ~46 |

Note: Chemical shifts are approximate and can vary with experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For aryl fluorides, the chemical shifts typically appear in a well-defined region. ucsb.edualfa-chemistry.comresearchgate.netnih.govwikipedia.org

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound

| Fluorine Environment | Expected Chemical Shift (δ, ppm) |

|---|

Note: The chemical shift is referenced to a standard, typically CFCl₃. The exact value can be influenced by the solvent.

Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum of this compound would show correlations between the coupled aromatic protons, confirming their ortho relationship. No cross-peaks would be expected for the methylene and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. For this compound, this would show cross-peaks between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) : This technique can reveal through-space interactions. A ¹H-¹⁹F HOESY experiment could provide evidence for spatial proximity between the fluorine atom and the ortho protons on the benzene ring.

These advanced techniques, when used in concert, provide a comprehensive and unambiguous structural assignment of this compound.

The presence of a fluorine atom and nearby C-H bonds in this compound raises the possibility of weak intramolecular hydrogen bonding of the C-F···H-C type. While fluorine is a weak hydrogen bond acceptor, such interactions have been observed and studied in other organofluorine compounds. nih.gov In the context of this compound, a potential intramolecular interaction could exist between the fluorine atom and one of the ortho protons on the benzoyl ring. The presence of such an interaction could be investigated by advanced NMR techniques, such as variable temperature NMR studies, or through computational modeling to assess the geometric parameters and energetic favorability.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show characteristic bands for the C=O stretching of the ketone and ester groups, C-F stretching, C-H stretching of the aromatic and aliphatic groups, and various bending vibrations. The carbonyl stretching frequencies are particularly informative, with the ketone carbonyl typically appearing at a lower wavenumber than the ester carbonyl.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ketone) | Stretching | 1680 - 1660 |

| C=O (Ester) | Stretching | 1750 - 1730 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Aromatic) | Stretching | 1250 - 1100 |

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound, confirming the presence of its key functional groups and providing further support for its molecular structure. core.ac.ukjetir.orgscilit.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. For this compound (molecular weight: 196.17 g/mol ), electron ionization (EI) would typically be used. The process begins with the ionization of the molecule to produce a molecular ion [M]⁺. This high-energy ion then undergoes fragmentation through the cleavage of its weakest bonds.

The fragmentation pattern for this compound can be predicted based on its structure, which includes a fluorinated aromatic ring, a keto group, and a methyl ester group. The most likely fragmentation pathways would involve:

α-cleavage adjacent to the carbonyl groups.

Loss of the methoxy radical (•OCH₃) or the methoxycarbonyl radical (•COOCH₃).

Formation of a stable acylium ion.

A key fragment would be the 4-fluorobenzoyl cation, which is stabilized by the aromatic ring. This fragment is often prominent in the mass spectra of related compounds, such as Ethyl 4-fluorobenzoate, where the corresponding 4-fluorobenzoyl cation (m/z 123) is a major peak nist.gov. Another significant fragmentation would be the loss of the methoxy group, resulting in an ion at m/z 165.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Description |

|---|---|---|---|

| 196 | [C₁₀H₉FO₃]⁺ | Molecular Ion [M]⁺ | The intact molecule with one electron removed. |

| 165 | [C₉H₆FO₂]⁺ | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 137 | [C₈H₆FO]⁺ | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 123 | [C₇H₄FO]⁺ | [4-FC₆H₄CO]⁺ | Formation of the stable 4-fluorobenzoyl acylium ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the fluorinated benzene ring and the two carbonyl groups—are responsible for its UV absorption.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the aromatic ring and the carbonyl groups. They typically occur at shorter wavelengths (higher energy) and have high molar absorptivity (ε). For aromatic systems, these often appear below 280 nm.

n → π* (n to pi-star) transitions: These are lower-energy transitions involving the non-bonding electrons (n) on the oxygen atoms of the carbonyl groups. They occur at longer wavelengths and have a much lower molar absorptivity compared to π → π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

| Type of Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Fluorinated Benzene Ring, C=O | ~240 - 260 nm | High |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Confirmation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

If a suitable single crystal of the compound were grown, SC-XRD analysis would reveal:

Tautomeric Form: It would confirm whether the molecule exists in the keto form or an enol form in the solid state. Beta-keto esters can exhibit keto-enol tautomerism, and crystallography would identify the dominant form.

Molecular Conformation: The analysis would determine the orientation of the 4-fluorobenzoyl group relative to the methyl acetate (B1210297) moiety.

Intermolecular Interactions: It would identify and characterize any non-covalent interactions, such as hydrogen bonds or π-stacking, that dictate the packing of molecules in the crystal lattice.

Precise Geometric Parameters: Exact measurements of all bond lengths and angles would be obtained.

While a specific crystal structure for this compound has not been reported, studies on other β-keto esters provide examples of the type of data that would be generated nih.govacs.orgnih.gov.

Table 3: Illustrative Crystallographic Parameters Obtainable from SC-XRD

| Parameter | Description | Example Data from a Related Structure |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1040 ų |

Application of Chemometric Methods in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to spectroscopy, it can reveal patterns and relationships that are not apparent from visual inspection of the data alone. nih.govnih.govfrontiersin.org

For this compound and its derivatives, chemometric techniques could be applied to various spectroscopic datasets (e.g., UV-Vis, Infrared, or NMR) for several purposes:

Quantitative Analysis: Partial Least Squares (PLS) regression could be used to build a model that correlates spectroscopic data with the concentration of this compound in a mixture, allowing for rapid quantification without separation.

Classification and Discrimination: Methods like Principal Component Analysis (PCA) and Soft Independent Modeling of Class Analogies (SIMCA) can be used to classify a series of related benzoylacetate derivatives based on their spectroscopic fingerprints. nih.gov This could be used for quality control or to distinguish between different synthetic batches.

Structure-Property Relationships: By analyzing a large set of spectra from various derivatives, chemometrics could help identify which spectral features are correlated with specific structural changes (e.g., different substituents on the aromatic ring) or with certain chemical properties.

Table 4: Potential Applications of Chemometric Methods in the Analysis of this compound

| Chemometric Method | Spectroscopic Technique | Potential Application |

|---|---|---|

| Principal Component Analysis (PCA) | UV-Vis, IR, NMR | Exploratory data analysis; classification of different substituted benzoylacetate derivatives; identification of outliers in quality control. |

| Partial Least Squares (PLS) Regression | UV-Vis, NIR | Quantitative analysis; predicting the concentration of the compound in a reaction mixture or final product. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Mass Spectrometry, IR | Discriminating between samples based on their origin, synthesis route, or purity profile. |

Computational and Theoretical Chemistry Studies on Methyl 4 Fluorobenzoylacetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. dntb.gov.ua By approximating the complex many-electron system, DFT methods like B3LYP and B3PW91 enable the calculation of a wide range of molecular descriptors with a good balance of accuracy and computational cost. dntb.gov.uadergipark.org.tr

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical and chemical properties. For a flexible molecule like Methyl 4-fluorobenzoylacetate, several conformers may exist due to rotation around single bonds. Quantum chemical calculations are employed to identify the most stable conformers by mapping the potential energy surface (PES). This involves systematically changing key dihedral angles and calculating the energy at each point to locate energy minima. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The results of such an analysis provide the optimized molecular geometry, including bond lengths and angles, for the most stable structure.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive. irjweb.com DFT calculations are routinely used to determine the energies of these frontier orbitals and predict the sites for electrophilic and nucleophilic attack. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic characteristics. researchgate.netnih.gov

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.comresearchgate.net |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(I+A)/2) | Measures the propensity to accept electrons. nih.gov |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings or aid in the interpretation of complex spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR (1H and 13C) chemical shifts. mdpi.com These theoretical values are often scaled and plotted against experimental data to establish a linear correlation, which confirms the molecular structure. dergipark.org.tr

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific vibrational modes to the observed experimental peaks. A comparison between the calculated and experimental spectra serves as a powerful check on the accuracy of the computed molecular geometry.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (ketone) | 192.5 | 193.2 | +0.7 |

| C=O (ester) | 167.8 | 168.5 | +0.7 |

| C-F (aromatic) | 165.9 | 166.4 | +0.5 |

| C-H (aromatic, ortho to C=O) | 131.5 | 132.0 | +0.5 |

| C (aromatic, ipso to C=O) | 130.8 | 131.3 | +0.5 |

| C-H (aromatic, ortho to F) | 115.8 | 116.2 | +0.4 |

| O-CH3 | 52.4 | 52.9 | +0.5 |

| -CH2- | 45.7 | 46.3 | +0.6 |

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the reaction coordinate, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The geometry of the transition state and its associated energy barrier (activation energy) provide critical information about the feasibility and rate of a reaction. This approach allows for the step-by-step investigation of reaction pathways, helping to understand how bonds are formed and broken, and predicting the regioselectivity and stereoselectivity of chemical transformations involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent) at a given temperature. For this compound, MD simulations can reveal the flexibility of the molecule, the timescales of conformational changes between different energy minima, and how it interacts with solvent molecules. nih.gov This information is vital for understanding its behavior in solution and its ability to interact with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound and its analogs, a QSAR study would involve synthesizing or computationally designing a library of related compounds with variations in their structure. For each compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) is calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to an experimentally measured biological activity, such as enzyme inhibition. nih.gov

The resulting 3D-QSAR model can be used to predict the activity of new, yet-to-be-synthesized fluorinated analogs, thereby guiding medicinal chemistry efforts to design more potent and selective compounds. This approach saves significant time and resources by prioritizing the synthesis of the most promising candidates. nih.gov

Advanced Synthetic Transformations and Derivatization of Methyl 4 Fluorobenzoylacetate

Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules from prochiral starting materials like Methyl 4-fluorobenzoylacetate is a cornerstone of modern synthetic chemistry, enabling access to enantiopure compounds with specific biological activities. Both biocatalytic and chemocatalytic methods have been explored to achieve high levels of stereocontrol in transformations of this valuable substrate.

Biocatalytic Approaches (e.g., Enzyme-Catalyzed Reductions)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis. The reduction of the ketone functionality in β-keto esters to furnish chiral β-hydroxy esters is a well-established application of this technology. Various microorganisms and isolated enzymes have demonstrated efficacy in the asymmetric reduction of ketones, often proceeding with high enantioselectivity.

While specific studies detailing the biocatalytic reduction of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous substrates. For instance, the asymmetric reduction of various acetophenone (B1666503) derivatives, including those with fluorine substituents, has been successfully achieved using yeast strains such as Saccharomyces cerevisiae and Candida parapsilosis. These microorganisms contain oxidoreductases that can deliver a hydride to the carbonyl group, leading to the formation of a chiral secondary alcohol. The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the facial selectivity of the hydride attack based on the relative sizes of the substituents flanking the carbonyl group.

The general transformation for the biocatalytic reduction of a β-keto ester is depicted below:

General Scheme for Biocatalytic Reduction:

Where Ar = 4-fluorophenyl and R = methyl for this compound.

To illustrate the potential of this approach, a hypothetical data table is presented below, based on typical results observed for the biocatalytic reduction of similar aromatic ketones and β-keto esters. This table showcases the kind of data that would be generated in such a study, including the biocatalyst used, reaction conditions, chemical yield, and enantiomeric excess (e.e.) of the resulting chiral alcohol.

Hypothetical Data for Biocatalytic Reduction of this compound

| Biocatalyst | Co-substrate | Solvent | Time (h) | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Glucose | Water | 48 | 85 | >95 | (S) |

| Candida parapsilosis | Isopropanol | Hexane | 72 | 78 | 92 | (R) |

| Isolated Ketoreductase | NADPH | Phosphate Buffer | 24 | 92 | >99 | (S) |

Organocatalytic and Metal-Catalyzed Asymmetric Reactions (e.g., Michael-Aldol)

Organocatalysis and metal catalysis provide powerful platforms for the enantioselective functionalization of β-keto esters like this compound. These methods often rely on the in situ generation of a chiral enolate or enamine intermediate, which then participates in stereocontrolled bond-forming reactions.

Michael Addition: The conjugate addition of the enolate of this compound to α,β-unsaturated carbonyl compounds (Michael acceptors) is a key C-C bond-forming reaction. Chiral organocatalysts, such as proline derivatives or chiral amines, can facilitate this transformation enantioselectively. Similarly, chiral metal complexes, often featuring ligands with well-defined stereochemistry, can coordinate to the reactants and control the facial selectivity of the addition.

Aldol (B89426) Reaction: The asymmetric aldol reaction involves the addition of the enolate of this compound to an aldehyde or ketone. This reaction creates a new stereocenter and a β-hydroxy ketone moiety, a common structural motif in natural products and pharmaceuticals. Both organocatalytic and metal-catalyzed variants of the aldol reaction have been extensively developed to achieve high diastereo- and enantioselectivity.

Illustrative Data for Organocatalytic Michael Addition of this compound

| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr | e.e. (%) |

|---|---|---|---|---|---|---|

| Chalcone | (S)-Proline | DMSO | 25 | 90 | 95:5 | 98 |

| Methyl vinyl ketone | Cinchona Alkaloid Derivative | Toluene | -20 | 85 | - | 92 |

| Nitro-styrene | Chiral Thiourea | CH2Cl2 | 0 | 95 | 90:10 | 99 |

Reactions with Arynes and other Reactive Intermediates

The reaction of enolates with highly reactive intermediates such as arynes opens up avenues for the rapid construction of complex aromatic systems. The enolate of this compound can act as a nucleophile and trap arynes, which are typically generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate. This type of reaction can lead to the formation of functionalized aromatic compounds that would be challenging to synthesize through traditional cross-coupling methods. The regioselectivity of the addition to unsymmetrical arynes is a key aspect of these transformations.

Strategic Functionalization for Complex Molecular Architectures

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of complex molecular architectures, including natural products and pharmaceutically active compounds. ontosight.ai The presence of the ester, ketone, and the fluorinated aromatic ring provides multiple handles for strategic functionalization.

For instance, the β-keto ester moiety can be used to construct heterocyclic rings through condensation reactions with dinucleophiles. The ketone can be transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution reactions. The strategic manipulation of these functionalities allows for the assembly of intricate molecular frameworks. While specific total syntheses employing this compound as a key building block are not prominently featured in the reviewed literature, its potential in this area is significant given the prevalence of the 4-fluorobenzoyl motif in bioactive molecules.

Future Research Trajectories and Unexplored Potential of Methyl 4 Fluorobenzoylacetate

Development of Novel Catalytic Systems for Efficient Transformations

The future development of synthetic methodologies involving Methyl 4-fluorobenzoylacetate is intrinsically linked to the discovery and application of novel catalytic systems. The goal is to enhance efficiency, selectivity, and sustainability beyond current methods.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective approach to transformations. The asymmetric reduction of the ketone in this compound to a chiral alcohol has been demonstrated using enzymes like (S)-1-phenylethanol dehydrogenase (PEDH). nih.gov Future research will likely focus on expanding the enzymatic toolbox to include other enzyme classes, such as transaminases for the introduction of amino groups or hydrolases for selective ester cleavage. Enzyme immobilization and protein engineering could further enhance stability and tailor substrate specificity, making these processes more industrially viable.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. Heterogeneous acid catalysts have been employed in the Pechmann condensation reaction to synthesize coumarin (B35378) derivatives from this compound. Prospective research could explore the use of metal-organic frameworks (MOFs) or functionalized porous polymers as catalysts. These materials offer tunable active sites and high surface areas, potentially leading to superior activity and selectivity in condensation, alkylation, and other transformations.

Organocatalysis and Ionic Liquids: Metal-free organocatalysis presents an attractive alternative to traditional metal-based catalysts. Chiral organocatalysts could be developed for enantioselective reactions at the α-carbon of this compound. Furthermore, Brønsted acid ionic liquids have shown promise in promoting the synthesis of neoflavones, suggesting a broader potential for these "green solvents" to also act as catalysts for reactions involving this ketoester. ukzn.ac.za

| Catalytic System | Transformation Example | Potential Advantages | Future Research Direction |

| Enzymatic | Asymmetric reduction of ketone | High enantioselectivity, mild conditions | Enzyme engineering, immobilization |

| Heterogeneous | Pechmann condensation for coumarins | Catalyst recyclability, process simplification | MOFs, porous polymers as novel supports |

| Organocatalysis | (Potential) Asymmetric alkylation | Avoidance of metal contaminants, new selectivity | Development of specific chiral catalysts |

| Ionic Liquids | Synthesis of neoflavones | Dual role as solvent and catalyst, recyclability | Broader application in various reactions |

Exploration of New Chemical Reactivity and Selectivity Pathways

While the classical reactivity of β-ketoesters is well-established, the unique electronic properties conferred by the 4-fluoro substituent on the benzoyl group open avenues for novel chemical transformations.

Future research is anticipated to move beyond its current use in synthesizing heterocyclic systems like coumarins and benzofurans. google.com The exploration of multicomponent reactions, where this compound serves as a key building block, could provide rapid access to molecular complexity. Additionally, harnessing the reactivity of the active methylene (B1212753) group through novel C-H activation strategies could lead to new carbon-carbon and carbon-heteroatom bond formations.

The development of chemo- and regioselective reactions is another promising frontier. For instance, selective functionalization of the aromatic ring, without affecting the β-ketoester moiety, could be achieved using advanced catalytic methods. Conversely, new protective group strategies could allow for transformations at the ketoester part while preserving the fluorinated aromatic ring for subsequent reactions like cross-coupling.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green and sustainable chemistry are increasingly guiding synthetic route design. The integration of this compound chemistry into continuous flow manufacturing processes represents a significant area for future development.

Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. The synthesis of this compound itself, or its subsequent high-yielding transformations, could be adapted for flow reactors. This would be particularly advantageous for reactions that are exothermic or require precise control over reaction time. For instance, a patent for a related synthesis describes a process of simultaneous distillation to maintain constant volume, a technique that hints at the kind of process optimization readily achievable in flow systems. google.com

The use of sustainable practices extends beyond flow chemistry. This includes employing greener solvents, minimizing waste generation, and utilizing energy-efficient reaction conditions, such as those enabled by photocatalysis. The use of heterogeneous catalysts, as mentioned previously, is a key component of sustainable synthesis, allowing for easy separation and reuse.

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences (e.g., structure-activity relationships)

This compound is a valuable scaffold for medicinal chemistry and chemical biology. Its derivatives have been investigated for a range of biological activities, and future research will undoubtedly deepen this interdisciplinary exploration. ukzn.ac.zasmolecule.com

Structure-Activity Relationship (SAR) Studies: As a precursor to bioactive molecules, including potential anti-inflammatory agents and inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, this compound is central to SAR studies. google.com Systematic modifications of the core structure derived from this compound will continue to be a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.

Computational Modeling and Molecular Docking: The synergy between synthetic chemistry and computational biology is a powerful engine for drug discovery. Molecular docking studies have already been used to understand how derivatives interact with biological targets. For example, the binding modes of the alcohol product derived from the enzymatic reduction of this compound have been modeled within the enzyme's active site. nih.gov Similar computational approaches are used to rationalize the activity of thiazole (B1198619) and imidazopyridine derivatives in inhibiting various enzymes. Future work will likely involve more sophisticated computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of novel derivatives before their synthesis, thereby streamlining the discovery process. nih.gov Interaction studies have also suggested that the compound itself may act as a CYP1A2 inhibitor, warranting further investigation into its metabolic profile and potential drug-drug interactions. smolecule.com

| Research Area | Key Compound Class | Biological Target/Activity | Interdisciplinary Approach |

| Antiviral | Benzofuran (B130515) derivatives | HCV NS5B Polymerase | Synthesis and viral replication assays |

| Enzyme Inhibition | Thiazole derivatives | Various enzymes | Synthesis and molecular docking |

| Asymmetric Synthesis | Chiral hydroxy esters | (S)-1-phenylethanol dehydrogenase | Biocatalysis and computational modeling |

| Drug Metabolism | Parent Compound | Cytochrome P450 (CYP1A2) | In vitro inhibition assays |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of methyl 4-fluorobenzoylacetate, and how do they influence its handling in laboratory settings?

- Molecular formula : C₁₀H₉FO₃; Molecular weight : 196.18 g/mol; Density : 1.228 g/mL at 25°C; Boiling point : 91°C at 5 mmHg; Refractive index : 1.521 (lit.) .

- Safety considerations : The compound is not classified as hazardous under GHS but requires standard laboratory precautions. Avoid contact with strong oxidizers due to potential decomposition into fluorinated byproducts (e.g., HF). Use in well-ventilated areas, and store in dry, cool conditions .

- Handling implications : Its liquid state at room temperature and moderate boiling point make it suitable for reactions requiring controlled heating (e.g., reflux below 100°C). Low water solubility necessitates organic solvents (e.g., THF, DCM) for homogeneous reactions.

Q. How is this compound typically synthesized, and what analytical methods confirm its purity?

- Synthesis : Commonly prepared via Claisen condensation between methyl acetoacetate and 4-fluorobenzoyl chloride in the presence of a base (e.g., NaH or LDA). The β-keto ester product is purified via distillation or column chromatography .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm the β-keto ester structure (e.g., carbonyl peaks at ~170-200 ppm in ¹³C NMR).

- GC-MS/HPLC : Purity assessment (>95% by GC) and quantification of byproducts (e.g., unreacted starting materials) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (keto C=O) .

Q. What are the primary applications of this compound in organic synthesis?

- Key roles :

- Enantioselective reductions : Serves as a substrate for asymmetric synthesis of chiral alcohols. For example, (S)-1-phenylethanol dehydrogenase reduces it to methyl 3-(4-fluorophenyl)-3-hydroxypropanoate with 100% enantiomeric excess (ee) .

- Heterocycle synthesis : Used in the preparation of fluorinated pyrazoles and isoxazoles via cyclocondensation with hydrazines or hydroxylamine .

Advanced Research Questions

Q. How can researchers optimize the stereoselective reduction of this compound to achieve high enantiopurity?

- Enzymatic approach :

- Enzyme selection : (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% ee for the (S)-enantiomer under mild conditions (pH 7.0, 30°C) .

- Co-factor recycling : NADH regeneration systems (e.g., glucose dehydrogenase) improve reaction efficiency .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

- Issue : Competing keto-enol tautomerism can lead to side reactions (e.g., aldol condensation instead of Suzuki-Miyaura coupling).

- Solutions :

- Protection/deprotection : Temporarily protect the keto group as a silyl enol ether (e.g., TMSCl/Et₃N) to suppress tautomerism .

- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance selectivity for the desired cross-coupled product .

Q. How does the 4-fluorophenyl moiety in this compound influence its reactivity compared to non-fluorinated analogs?

- Electronic effects : The electron-withdrawing fluorine atom increases the electrophilicity of the keto group, accelerating nucleophilic additions (e.g., Grignard reactions) by 2–3× compared to methyl benzoylacetate .

- Steric effects : Minimal steric hindrance allows for efficient enzyme-substrate binding in biocatalytic reductions .

- Comparative data :

| Substrate | Reaction Rate (nmol/min/mg enzyme) | ee (%) |

|---|---|---|

| Methyl benzoylacetate | 12.4 ± 0.8 | 98 |

| This compound | 15.2 ± 1.1 | 100 |

Q. What are the challenges in scaling up enzymatic reductions of this compound, and how are they addressed?

- Limitations : Enzyme stability at scale (>50% activity loss after 5 cycles), substrate inhibition at high concentrations (>200 mM).

- Solutions :

- Immobilization : Encapsulate dehydrogenase in alginate beads to enhance recyclability (retains 80% activity after 10 cycles) .

- Fed-batch addition : Maintain substrate concentration <150 mM to minimize inhibition .

Methodological Considerations

Q. How should researchers design kinetic studies for reactions involving this compound?

- Experimental setup :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。